molecular formula C12H22N2O B12305519 rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis

rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis

Cat. No.: B12305519
M. Wt: 210.32 g/mol
InChI Key: QNWZRINPYNRUFM-UHFFFAOYSA-N
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Description

rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine], cis: is a complex organic compound with a unique spirocyclic structure This compound is characterized by its hexahydrospiro configuration, which includes a furo[3,4-b]pyrrole and a piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine], cis involves multiple steps, typically starting with the preparation of the furo[3,4-b]pyrrole core. This core can be synthesized through a series of cyclization reactions, often involving the use of specific catalysts and reagents to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine], cis undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine], cis has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine], cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • rac-(3aR,6aS)-1’-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]
  • rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1-yl]ethan-1-one hydrochloride
  • rac-(3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-6-one hydrochloride

Comparison: rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine], cis is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-ethylspiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]

InChI

InChI=1S/C12H22N2O/c1-2-14-9-12(3-5-13-6-4-12)10-7-15-8-11(10)14/h10-11,13H,2-9H2,1H3

InChI Key

QNWZRINPYNRUFM-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCNCC2)C3C1COC3

Origin of Product

United States

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